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Compound of Interest

Compound Name: t-Butylsilane

Cat. No.: B15483781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of t-butylsilane and its chlorinated

derivatives. The objective is to offer a comprehensive resource for the identification and

characterization of these compounds, which are pivotal in various chemical syntheses. This

document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for t-butylsilane and its

derivatives. It is important to note that a complete, directly comparable dataset for all

compounds from a single source is not readily available. Therefore, data from various sources

have been compiled, and in some cases, data for closely related structures are provided as a

reference.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organosilane compounds. The chemical shifts in ¹H and ¹³C NMR are highly

sensitive to the electronic environment of the silicon atom and the nature of its substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for t-Butylsilane and Derivatives
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Compound
Name

Formula
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Solvent
Reference
Compound

t-

Butyldimethyl

silanol

C₆H₁₆OSi

0.08 (s, 6H,

Si-(CH₃)₂),

0.90 (s, 9H,

C-(CH₃)₃),

2.25 (bs, 1H,

OH)[1]

-3.5 (Si-

(CH₃)₂), 18.1

(C-(CH₃)₃),

25.7 (C-

(CH₃)₃)[1]

CDCl₃

tert-

Butyldimethyl

silanol[1]

t-Butylsilane

(Predicted)
C₄H₁₂Si

~0.8-1.0 (s,

9H, C-

(CH₃)₃), ~3.0-

3.5 (s, 3H, Si-

H₃)

~18-20 (C-

(CH₃)₃), ~26-

28 (C-(CH₃)₃)

CDCl₃

General

Organosilane

Shifts

Chloro-t-

butylsilane

(Predicted)

C₄H₁₁ClSi

~0.9-1.1 (s,

9H, C-

(CH₃)₃), ~4.0-

4.5 (s, 2H, Si-

H₂)

~19-21 (C-

(CH₃)₃), ~27-

29 (C-(CH₃)₃)

CDCl₃

General

Organosilane

Shifts

Di-t-

butylsilane
C₈H₂₀Si

No data

available

No data

available
- -

Tri-t-

butylsilane
C₁₂H₂₈Si

No data

available

No data

available
- -

Note: Predicted values are based on general principles of NMR spectroscopy for organosilanes

and should be considered estimates.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying functional groups. For organosilanes,

characteristic vibrations include Si-H, Si-C, and Si-Cl stretches and bends.

Table 2: Key IR Absorption Frequencies for t-Butylsilane and Derivatives
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Compound
Name

Si-H Stretch
(cm⁻¹)

Si-C Vibrations
(cm⁻¹)

C-H Vibrations
(cm⁻¹)

Other Key
Absorptions

t-Butylsilane

(Typical)

2100-2250

(strong)

1250 (sym.

deformation),

800-860

(rocking)

2850-2970

(stretch)
-

Chloro-t-

butylsilane

(Typical)

2150-2260

(strong, sharp)

1255 (sym.

deformation),

810-870

(rocking)

2860-2980

(stretch)

~450-600 (Si-Cl

stretch)

Di-t-butylsilane

(Typical)

2100-2150

(strong)

1250 (sym.

deformation),

800-860

(rocking)

2850-2970

(stretch)
-

Tri-t-butylsilane

(Typical)
~2100 (strong)

1250 (sym.

deformation),

800-860

(rocking)

2850-2970

(stretch)
-

Note: These are typical ranges for organosilanes and may vary slightly for specific molecules.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of a compound. For t-butylsilane derivatives, a characteristic fragmentation is the loss of a t-

butyl group (a neutral loss of 57 amu).

Table 3: Mass Spectrometry Data for t-Butylsilane Derivatives
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Compound Name Molecular Ion (m/z) Key Fragment Ions (m/z)

Chloro(1,1-

dimethylethyl)dimethylsilane
Not prominent 93 [M-C(CH₃)₃]⁺

t-Butylsilane (Predicted) 88 31 [SiH₃]⁺, 57 [C(CH₃)₃]⁺

Chloro-t-butylsilane (Predicted) 122/124 (³⁵Cl/³⁷Cl isotopes) 65/67 [SiH₂Cl]⁺, 57 [C(CH₃)₃]⁺

Di-t-butylsilane (Predicted) 144
87 [M-C(CH₃)₃]⁺, 57

[C(CH₃)₃]⁺

Tri-t-butylsilane (Predicted) 200
143 [M-C(CH₃)₃]⁺, 57

[C(CH₃)₃]⁺

Note: Predicted values are based on common fragmentation patterns of organosilanes.

Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable and reproducible

spectroscopic data.

NMR Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the organosilane

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a

spectrometer operating at a frequency of 300 MHz or higher for ¹H.[2][3]

¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~15

ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation

delay of 1-5 seconds.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum

and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width

(~200 ppm) is used.
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Infrared (IR) Spectroscopy
Sample Preparation:

Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or

KBr).

Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can

be prepared by grinding the solid with Nujol.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used

to record the spectra. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background

spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Samples can be introduced directly into the mass

spectrometer or via a gas chromatograph (GC-MS). Electron Ionization (EI) is a common

method for organosilanes. In EI, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: A variety of mass analyzers can be used, such as

quadrupole, time-of-flight (TOF), or magnetic sector instruments. The resulting mass spectrum

plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Reaction Mechanism Visualization
The following diagram illustrates a common reaction mechanism involving organosilanes: the

Chalk-Harrod mechanism for hydrosilylation. This catalytic cycle describes the addition of a Si-

H bond across an alkene.
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Catalytic Cycle

Overall Reaction

[Pt(0)L₂]

[Pt(II)(H)(SiR₃)L₂]

Oxidative Addition
+ R₃SiH

[Pt(II)(H)(SiR₃)(alkene)L₂]
Alkene Coordination

+ R'CH=CH₂ [Pt(II)(alkyl)(SiR₃)L₂]Migratory Insertion

Reductive Elimination
+ R'CH₂CH₂SiR₃

R₃SiH + R'CH=CH₂ R'CH₂CH₂SiR₃
[Pt] catalyst

Click to download full resolution via product page

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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